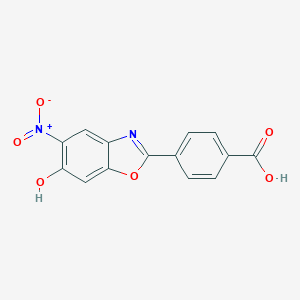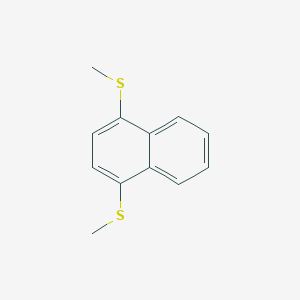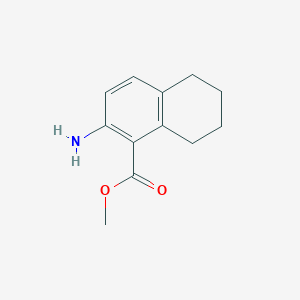
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Vue d'ensemble
Description
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate, also known as MTNC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTNC is a derivative of naphthalene and has a tetrahydro structure that makes it an interesting molecule for researchers to investigate.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is not fully understood, but it is believed to be related to its ability to act as an electron acceptor. Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been shown to have a high electron affinity, which allows it to easily accept electrons from other molecules. This property makes it an excellent candidate for use in organic electronics, where electron transport is a critical factor.
Effets Biochimiques Et Physiologiques
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals. Further studies are needed to investigate the potential effects of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is its excellent electron-transporting properties, which make it a promising candidate for use in organic electronics. However, the synthesis process of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, the yield of the synthesis process is relatively low, which can make it expensive to produce.
Orientations Futures
There are several future directions for research on Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate. One area of interest is the development of new synthetic routes that can improve the yield and scalability of the synthesis process. Another area of research is the investigation of the potential applications of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate in organic electronics, including OLEDs and OFETs. Additionally, further studies are needed to investigate the potential biochemical and physiological effects of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate and its derivatives. Overall, Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a promising compound that has the potential to make significant contributions to the field of organic electronics and beyond.
Applications De Recherche Scientifique
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has also been investigated as a potential building block for the synthesis of new organic materials with interesting optical and electronic properties.
Propriétés
Numéro CAS |
132734-41-9 |
|---|---|
Nom du produit |
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7H,2-5,13H2,1H3 |
Clé InChI |
LDYCAHXKKKWYHW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)N |
SMILES canonique |
COC(=O)C1=C(C=CC2=C1CCCC2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


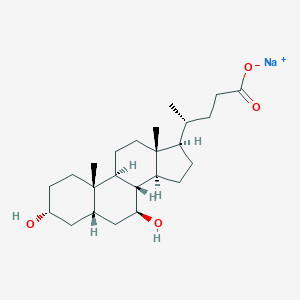
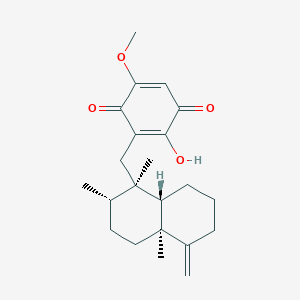
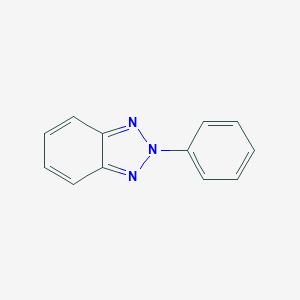
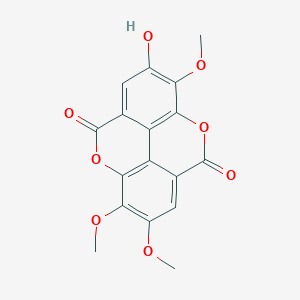
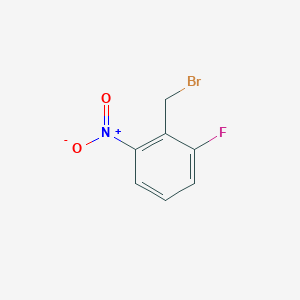





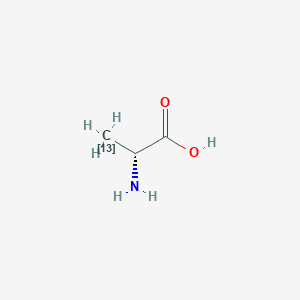
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
